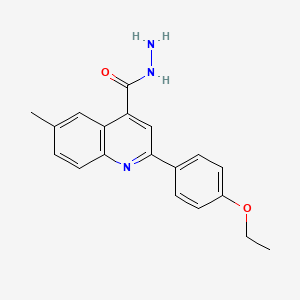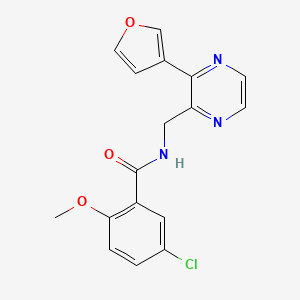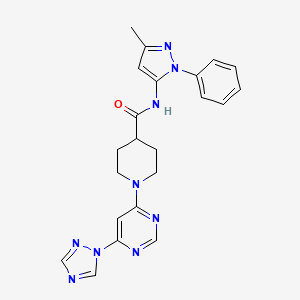![molecular formula C18H19N5O B2710733 5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207039-61-9](/img/no-structure.png)
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has an amide group (-CONH-), a triazole ring (a five-membered ring containing three nitrogen atoms), and aromatic rings with methyl groups attached .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a 1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. Attached to this ring would be an amide group and aromatic rings with methyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, the triazole ring, and the aromatic rings. The electron-rich nitrogen atoms in the triazole ring could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown to possess good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer and Anti-Inflammatory Agents
A series of functionalized amino acid derivatives, including those similar to the specified compound, were synthesized and assessed for their cytotoxicity against human cancer cell lines. Some of these compounds demonstrated promising cytotoxicity, highlighting their potential in designing new anticancer agents (Kumar et al., 2009).
Antimicrobial Agents Discovery
Research into novel 1H-1,2,3-triazole-4-carboxamides, akin to the compound of interest, has unveiled their promise as antimicrobial agents. These compounds have been tested against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains, demonstrating moderate to good activities and indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to the specified compound, have been synthesized and tested for their anti-influenza A virus activity. Some compounds showed significant antiviral activities, suggesting their potential use in treating viral infections (Hebishy et al., 2020).
Schiff Base Sulfur Ether Derivatives
Research into Schiff base sulfur ether derivatives containing a 1,2,4-triazole unit, related to the compound , has shown that some of these compounds exhibit 100% antifungal activity against certain strains at specific concentrations, demonstrating their potential as antifungal agents (Yu-gu, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3,4-dimethylaniline with 3-methylbenzoic acid to form the corresponding amide. This amide is then reacted with sodium azide and copper sulfate to form the triazole ring. Finally, the carboxylic acid group is converted to the carboxamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Starting Materials": [ "3,4-dimethylaniline", "3-methylbenzoic acid", "sodium azide", "copper sulfate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: 3,4-dimethylaniline is reacted with 3-methylbenzoic acid in the presence of a coupling agent such as DCC and NHS to form the corresponding amide.", "Step 2: The amide is then reacted with sodium azide and copper sulfate to form the triazole ring.", "Step 3: Finally, the carboxylic acid group is converted to the carboxamide using a coupling agent such as DCC and NHS." ] } | |
CAS RN |
1207039-61-9 |
Product Name |
5-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.384 |
IUPAC Name |
5-(3,4-dimethylanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H19N5O/c1-11-5-4-6-14(9-11)20-18(24)16-17(22-23-21-16)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
DMJOYHWYMPTPIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2710650.png)




![(4-((4-chlorobenzyl)thio)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2710657.png)
![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710658.png)

![2-{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2710661.png)



![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2710667.png)
